molecular formula C10H14F2S B2524573 (9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol CAS No. 2551118-66-0

(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol

Cat. No. B2524573
CAS RN: 2551118-66-0
M. Wt: 204.28
InChI Key: ZUFJXOYOVBDIAB-UHFFFAOYSA-N
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Description

The compound (9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their chemistry which can be used to infer some aspects of the target compound's characteristics. The first paper discusses the reactivity of difluoro(phenylsulfanyl)methane with aromatic compounds, which suggests that the difluoromethylthio moiety in the target compound may also exhibit reactivity with electrophiles or nucleophiles under certain conditions .

Synthesis Analysis

The synthesis of related compounds involves the use of difluoro(phenylsulfanyl)methane reacting with aromatic compounds in the presence of SnCl4, leading to the formation of S,S'-diphenyl dithioacetal and aromatic aldehyde . While the synthesis of (9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol is not described, it is plausible that a similar electrophilic aromatic substitution could be involved in its synthesis, potentially using a spirocyclic compound as the aromatic substrate.

Molecular Structure Analysis

The molecular structure of the target compound is not provided, but based on the name, it likely contains a spirocyclic framework with two difluoromethyl groups attached to a sulfur atom. The structure of a related compound, trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, has been studied, and it was found to form cyclic dimers and chain associates via hydrogen bonding . This suggests that the target compound may also have the potential to engage in intermolecular interactions, possibly through hydrogen bonding if appropriate functional groups are present.

Chemical Reactions Analysis

The first paper indicates that difluoro(phenylsulfanyl)methane can participate in electrophilic aromatic substitution reactions . This implies that the difluoromethylthio group in the target compound may also be reactive under similar conditions. The specific reactions of (9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol are not detailed, but it can be hypothesized that it may undergo reactions typical of thiols, such as oxidation or alkylation.

Physical and Chemical Properties Analysis

properties

IUPAC Name

(9,9-difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2S/c11-10(12)8(2-1-3-8)9(10)4-7(5-9)6-13/h7,13H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFJXOYOVBDIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3(C2(F)F)CC(C3)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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